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molecular formula C16H17NO2 B8815875 4-(Benzyloxy)-1-(cyclopropylmethyl)pyridin-2(1H)-one CAS No. 1127499-01-7

4-(Benzyloxy)-1-(cyclopropylmethyl)pyridin-2(1H)-one

Cat. No. B8815875
M. Wt: 255.31 g/mol
InChI Key: ZEEFQQHUJIESGV-UHFFFAOYSA-N
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Patent
US08748621B2

Procedure details

Bromomethyl-cyclopropane (3.68 g, 27.33 mmol) and potassium carbonate (10.3 g, 74.52 mmol) were added to a solution of 4-benzyloxy-1H-pyridin-2-one (5.0 g, 24.84 mmol) in acetonitrile (200 ml) and the mixture was heated at reflux temperature for 16 hours. The reaction mixture was filtered through diatomaceous earth and concentrated in vacuo. The crude residue was then triturated with diethylether to yield pure D1 (6.32 g, 98%) as a white solid.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[CH2:12]([O:19][C:20]1[CH:25]=[CH:24][NH:23][C:22](=[O:26])[CH:21]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(#N)C>[CH2:12]([O:19][C:20]1[CH:25]=[CH:24][N:23]([CH2:2][CH:3]2[CH2:5][CH2:4]2)[C:22](=[O:26])[CH:21]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
10.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(NC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was then triturated with diethylether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(N(C=C1)CC1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.32 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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